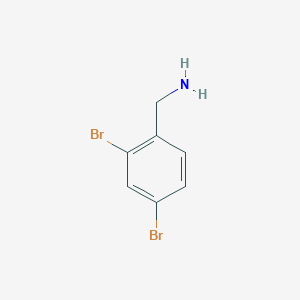![molecular formula C11H16N2O B13602572 [1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C11H16N2O and a molar mass of 192.26 g/mol . This compound is characterized by a cyclobutyl ring attached to a methanamine group and a methoxypyridinyl group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of [1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Methanamine Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: can be compared with similar compounds such as:
[1-(4-Hydroxypyridin-2-yl)cyclobutyl]methanamine: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
[1-(4-Chloropyridin-2-yl)cyclobutyl]methanamine: The presence of a chlorine atom introduces different electronic effects and reactivity patterns.
[1-(4-Methylpyridin-2-yl)cyclobutyl]methanamine: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity and applications.
These comparisons highlight the unique structural and functional aspects of This compound .
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c1-14-9-3-6-13-10(7-9)11(8-12)4-2-5-11/h3,6-7H,2,4-5,8,12H2,1H3 |
InChI-Schlüssel |
FMPLZAPXCRQVHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1)C2(CCC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)

